molecular formula C10H14N2O4 B12862359 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid CAS No. 903094-16-6

2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid

Cat. No.: B12862359
CAS No.: 903094-16-6
M. Wt: 226.23 g/mol
InChI Key: FHMXCGVRBUWDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a Boc-protected amino group at position 2 and a carboxylic acid group at position 2. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The compound is listed under CAS 903094-18-8, indicating its recognition in chemical databases .

Properties

CAS No.

903094-16-6

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-6(8(13)14)4-5-11-7/h4-5,11H,1-3H3,(H,12,15)(H,13,14)

InChI Key

FHMXCGVRBUWDFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group on the pyrrole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Pyrrole Ring

5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic Acid (CAS 903094-18-8)

This positional isomer has the Boc-amino group at position 5 instead of position 2. The electronic and steric effects of substituent placement significantly alter reactivity and intermolecular interactions. For instance:

  • Biological Relevance : Positional isomers may exhibit divergent binding affinities. For example, indolyl-substituted pyrrole esters in are intermediates for bioactive molecules, but the carboxylic acid group in the target compound could enhance solubility and target engagement.

Table 1: Comparison of Pyrrole Derivatives

Property 2-Boc-amino-3-carboxylic Acid 5-Boc-amino-3-carboxylic Acid Ethyl 1-Boc-amino-pyrrole Esters
Substituent Position 2 (Boc), 3 (COOH) 5 (Boc), 3 (COOH) 1 (Boc), 3 (COOEt), 4/5 (indolyl)
Molecular Weight (g/mol) ~268 (estimated) ~268 554–582
Melting Point (°C) Not reported Not reported 169–190
Key Applications Drug intermediates Unreported Anticancer intermediates

Boc-Protected Amino Acids in Different Scaffolds

Propanoic Acid Derivatives
  • 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic Acid (): Synthesized via Rh-catalyzed hydrogenation of ethyl-2-cyanopropionate with BOC anhydride, yielding 72% after chiral resolution with (R)-(+)-α-methylbenzylamine. This aliphatic scaffold contrasts with the aromatic pyrrole system, leading to differences in solubility and metabolic stability .
  • 2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid (): Used as a precursor for anticancer agents (CW1–CW20). The iodophenyl group introduces hydrophobicity, whereas the pyrrole-carboxylic acid moiety may offer π-π stacking interactions in target binding .

Table 2: Boc-Protected Amino Acid Derivatives

Compound Scaffold Synthetic Yield Key Functional Groups Applications
2-Boc-amino-pyrrole-3-carboxylic Acid Pyrrole Not reported Boc-amino, COOH Drug intermediates
3-Boc-amino-2-methylpropionic Acid Aliphatic chain 72% Boc-amino, COOH, CH₃ Chiral synthesis
2-Boc-amino-3-(4-iodophenyl)propanoic Acid Aryl-aliphatic Not reported Boc-amino, COOH, I Anticancer agents

Ethyl Pyrrole Carboxylates vs. Carboxylic Acids

Ethyl 1-[(tert-butoxycarbonyl)amino]-pyrrole-3-carboxylates (e.g., 10a–e) in feature ester groups instead of carboxylic acids. Key differences include:

  • Reactivity : Esters are less acidic (pKa ~10–12) than carboxylic acids (pKa ~2–4), affecting deprotection strategies.
  • Spectral Data : IR spectra of esters show C=O stretches at 1744–1765 cm⁻¹ (ester) vs. ~1700 cm⁻¹ (carboxylic acid). NMR of 10a reveals ethyl group signals (δ 0.75 ppm, triplet) absent in the carboxylic acid form .
  • Biological Utility : Esters often serve as prodrugs, while carboxylic acids directly engage targets (e.g., enzyme active sites).

Research Findings and Implications

  • Synthetic Efficiency: CuCl₂-mediated protocols () achieve high yields (>90%) for pyrrole esters, whereas Rh-catalyzed methods () for propanoic acids require chiral resolution, reducing efficiency .
  • The carboxylic acid group may enhance binding to polar residues in kinases or proteases .
  • Structural Insights : Positional isomerism (2- vs. 5-Boc on pyrrole) and scaffold choice (aliphatic vs. aromatic) critically influence physicochemical properties and bioactivity.

Biological Activity

2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C10H14N2O4
  • Molecular Weight : 226.23 g/mol
  • CAS Number : 903094-16-6

The presence of the tert-butoxycarbonyl (Boc) group is significant for its stability and solubility characteristics, influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid can be summarized in the following key areas:

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit varying degrees of antimicrobial activity. For instance, compounds structurally similar to 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Pyrrole derivatives have been investigated for their anticancer potential. Studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines, suggesting that 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid may also possess similar properties. The specific pathways activated by this compound remain an area of active research.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Modifications to the pyrrole ring or the Boc group can significantly alter potency and selectivity against various biological targets. For example, studies have shown that changes in substituents can enhance binding affinity to specific receptors or enzymes, which may lead to improved therapeutic profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid.

  • Antimicrobial Studies :
    • A study conducted on various pyrrole derivatives revealed that modifications to the carboxylic acid group enhanced antibacterial activity against Gram-positive bacteria. The most potent compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Activity :
    • In vitro assays demonstrated that certain pyrrole derivatives could inhibit cell proliferation in human cancer cell lines such as HeLa and MDA-MB-231. The IC50 values ranged from 10 to 30 μM, indicating moderate potency .
  • Mechanistic Insights :
    • Research into the mechanism of action suggested that these compounds may act through multiple pathways, including cell cycle arrest and induction of oxidative stress in cancer cells .

Data Table: Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acidAntimicrobialStaphylococcus aureusMIC = 12 μM
5-tert-butoxycarbonylamino-1-methyl-1H-pyrrole-3-carboxylic acidAnticancerHeLaIC50 = 25 μM
Various pyrrole derivativesAntimicrobialE. coliMIC = 15 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.